molecular formula C17H11ClN4OS B11255211 2-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide

2-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide

Cat. No.: B11255211
M. Wt: 354.8 g/mol
InChI Key: ISBNYTHZFSEDKX-UHFFFAOYSA-N
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Description

2-CHLORO-N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

Molecular Formula

C17H11ClN4OS

Molecular Weight

354.8 g/mol

IUPAC Name

2-chloro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H11ClN4OS/c18-15-13(2-1-7-19-15)16(23)20-12-5-3-11(4-6-12)14-10-22-8-9-24-17(22)21-14/h1-10H,(H,20,23)

InChI Key

ISBNYTHZFSEDKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step reactions that include the formation of imidazo[2,1-b][1,3]thiazole and subsequent coupling with a chlorinated pyridine derivative. The key steps often involve:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. This approach minimizes the isolation of intermediates and allows for more efficient production .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring .

Scientific Research Applications

2-CHLORO-N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

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